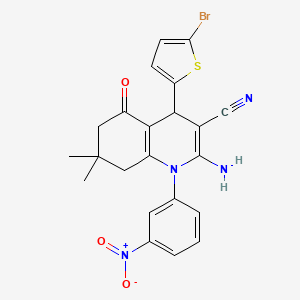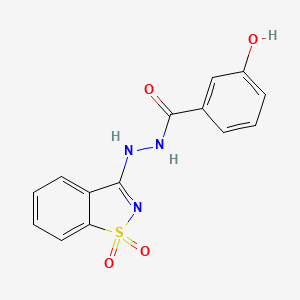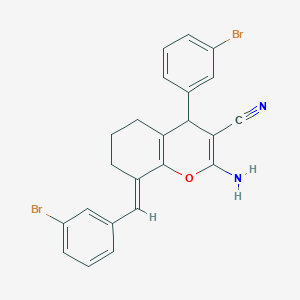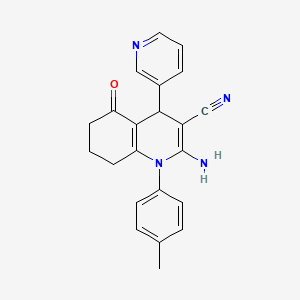methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)
7-[(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidene](3,4-dichlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique structure, which includes an anthracene moiety, a hydrazone linkage, and a triazatricyclodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves a multi-step process:
Formation of the Anthracene Derivative: The anthracene moiety is prepared by reacting anthracene with appropriate reagents to introduce the methylidene group.
Hydrazone Formation: The anthracene derivative is then reacted with hydrazine to form the hydrazone linkage.
Triazatricyclodecane Core Synthesis: The triazatricyclodecane core is synthesized through a series of cyclization reactions involving suitable precursors.
Final Coupling: The hydrazone and triazatricyclodecane intermediates are coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which is known for its fluorescence properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of bioactive functional groups.
Industry
In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds containing the anthracene moiety, such as anthracene-9-carboxaldehyde.
Hydrazones: Compounds with hydrazone linkages, such as benzaldehyde hydrazone.
Triazatricyclodecanes: Compounds with triazatricyclodecane cores, such as 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane derivatives.
Uniqueness
The uniqueness of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3311~3,7~]decane lies in its combination of these three distinct structural motifs, which confer a unique set of chemical and physical properties
Eigenschaften
Molekularformel |
C29H25Cl2N5 |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
(E)-N-[(E)-anthracen-9-ylmethylideneamino]-1-(3,4-dichlorophenyl)-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
InChI |
InChI=1S/C29H25Cl2N5/c30-26-10-9-22(12-27(26)31)28(29-14-34-17-35(15-29)19-36(16-29)18-34)33-32-13-25-23-7-3-1-5-20(23)11-21-6-2-4-8-24(21)25/h1-13H,14-19H2/b32-13+,33-28- |
InChI-Schlüssel |
RBZVVLMSTYBLQT-YVSIINIQSA-N |
Isomerische SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C7=CC(=C(C=C7)Cl)Cl |
Kanonische SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC(=C(C=C7)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)
![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11540665.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)

![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11540677.png)

![2-[(biphenyl-4-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11540702.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)

![(2E,5E)-5-[4-(benzyloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11540718.png)
